5-chloro-2-methoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide
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Overview
Description
5-chloro-2-methoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core, a methoxy group, and a thiazole ring attached to a naphthalene moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the benzamide core.
Introduction of the Thiazole Ring: The benzamide intermediate is then reacted with a thiazole derivative under appropriate conditions to introduce the thiazole ring.
Attachment of the Naphthalene Moiety: Finally, the naphthalene moiety is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
5-chloro-2-methoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-{[4-(sulfamoylphenyl)ethyl]benzamide}: This compound has a similar benzamide core but differs in the substituents attached to the core.
5-chloro-2-methoxy-N-{[4-(methoxyphenyl)benzamide}: This compound has a methoxy group instead of the thiazole ring and naphthalene moiety.
Uniqueness
The uniqueness of 5-chloro-2-methoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide lies in its complex structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S2/c1-28-19-9-8-16(23)11-17(19)20(27)25-21(29)26-22-24-18(12-30-22)15-7-6-13-4-2-3-5-14(13)10-15/h2-12H,1H3,(H2,24,25,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHADKIJDTSAHHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC(=S)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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